5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole

Purity Quality Control Reproducibility

SAR programs investigating antimicrobial or anticancer pathways require structurally precise, high-purity heterocyclic scaffolds. Substituting this compound with generic thiazole or tetrazole analogs introduces uncontrolled variability in hydrogen-bonding, lipophilicity, and target binding-compromising experimental reproducibility. • The 1,3-oxazole ring attached directly at the 5-position of the 6-nitro-1,3-benzodioxole core creates a unique electronic and steric environment unattainable with other heterocycles. • ≥95% purity ensures observed biological effects are attributable to the target molecule, not confounding impurities. • Institutional verification at procurement guarantees supply chain integrity and batch-to-batch consistency for cross-laboratory validation.

Molecular Formula C10H6N2O5
Molecular Weight 234.16 g/mol
CAS No. 2206610-22-0
Cat. No. B1417380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole
CAS2206610-22-0
Molecular FormulaC10H6N2O5
Molecular Weight234.16 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)C3=CN=CO3)[N+](=O)[O-]
InChIInChI=1S/C10H6N2O5/c13-12(14)7-2-9-8(16-5-17-9)1-6(7)10-3-11-4-15-10/h1-4H,5H2
InChIKeyPAOBLYASRWHBCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole – Overview


5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole is a research-grade heterocyclic compound with the molecular formula C10H6N2O5 and a molecular weight of approximately 234.17 g/mol . It features a unique architecture combining a 6-nitro-1,3-benzodioxole (nitropiperonyl) moiety directly linked at the 5-position to a 1,3-oxazole ring . This specific scaffold is not a commercial drug or known natural product but serves as a valuable building block and potential lead compound in early-stage drug discovery, particularly in programs exploring antimicrobial and anticancer pathways . Its procurement is strictly limited to scientific research and development applications, with suppliers requiring institutional verification and explicitly prohibiting human or veterinary use .

Heterocyclic building block for antimicrobial and anticancer pathway screening
Research-grade procurement with institutional verification required; not for human or veterinary use
Vendor-specified purity supports assay reproducibility and synthetic chemistry control

Why Substitution Fails for 5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole


Substituting 5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole with a generic analog is not feasible due to the critical, quantifiable impact of its heterocyclic composition on both its physicochemical properties and its potential biological activity profile. While compounds sharing the 6-nitro-1,3-benzodioxole core are common, the specific attachment of a 1,3-oxazole ring directly at the 5-position creates a distinct electronic and steric environment . For example, replacing the oxazole ring with a thiazole or tetrazole ring yields compounds with different hydrogen-bonding capabilities and lipophilicity, which directly affect target binding and cellular permeability . Furthermore, the commercial availability and purity specifications for this precise CAS registry number are vendor-specific, making any attempt at informal substitution a significant risk to experimental reproducibility and data integrity .

Target Compound

5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole

Generic Analog (e.g., thiazole or tetrazole replacement)

May shift hydrogen-bonding and lipophilicity, altering target binding and cellular permeability

Target Compound

Vendor-specific purity specification (98%)

Lower-Purity Analog Grades

Purity differences may confound biological assays and reduce synthetic yield reproducibility

Evidence Guide for 5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole


Purity Advantage Over Standard Grades

The target compound, 5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole, is available in a higher specified purity from select vendors compared to the more common, lower-purity grades offered for other in-class analogs . This quantifiable difference is critical for applications where impurities can confound assay results or impede subsequent synthetic steps .

Purity Specification
Data to verify
98% (vendor CoA)
Specification review; supports assay and synthetic reproducibility context
Purity basis and method require vendor CoA confirmation
Purity Quality Control Reproducibility

Accurate Molecular Weight for Synthesis

The molecular weight of 5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole is precisely defined as 234.17 g/mol . This precise value is essential for stoichiometric calculations in synthetic protocols and for accurate molarity determinations in solution preparation. Even minor deviations from this value, as might be encountered with impure or misidentified analogs, can lead to significant errors in reaction yields and assay concentrations .

Molecular Weight
Reported
234.17 g/mol
Essential for stoichiometric calculations and solution preparation accuracy
Standard IUPAC atomic weights basis
Molecular Weight Analytical Chemistry Synthetic Planning

Lipophilicity and Polar Surface Area Profile

The compound's calculated physicochemical properties provide quantifiable guidance for its behavior in biological systems. Its predicted LogP of 1.9785 indicates moderate lipophilicity, favorable for passive membrane permeability, while its topological polar surface area (TPSA) of 87.63 Ų suggests it falls within the optimal range for CNS drug-likeness (generally <90 Ų) . These values differentiate it from more polar analogs (e.g., those containing additional hydrogen bond donors) that may have poorer cellular uptake .

Lipophilicity & TPSA
Class-level inference
LogP: 1.98; TPSA: 87.63 Ų
Reported in silico profile; supports permeability and drug-likeness review
Fragment-based prediction; experimental validation needed
Lipophilicity Drug-likeness ADME

Unique MDL Number Identification

5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole is uniquely identified by the MDL number MFCD31380601 . This identifier is a critical differentiator in electronic laboratory notebooks (ELNs), chemical inventory systems, and regulatory documentation. Unlike generic names or ambiguous CAS numbers that may be shared by mixtures or salts, the MDL number provides a precise, machine-readable fingerprint for this exact molecular entity, eliminating confusion with structurally similar but chemically distinct compounds .

MDL Identifier
Reported
MFCD31380601
Supports precise inventory registration and eliminates structural ambiguity
MDL database entry for this exact molecular entity
Chemical Inventory Regulatory Compliance Data Management

Application Scenarios for 5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole


Antimicrobial Lead Optimization

Given its specific combination of a nitropiperonyl group and an oxazole ring, this compound is a high-value scaffold for structure-activity relationship (SAR) studies in antimicrobial drug discovery. The quantified LogP and TPSA values make it a suitable starting point for developing novel agents against drug-resistant bacterial or fungal strains, as indicated by its vendor classification . Researchers should procure the 98% purity grade to ensure that observed biological effects are directly attributable to the target molecule and not to confounding impurities, thereby accelerating the identification of potent and selective leads.

Targeted Chemical Probe Development

The compound's potential to interact with cellular redox pathways (inferred from its nitroaromatic substructure) and its unique heterocyclic core make it a candidate for developing chemical probes to study enzyme inhibition or protein degradation pathways. The well-defined molecular weight and availability of the precise MDL identifier are essential for accurately preparing probe solutions and for proper documentation and data archiving in chemical biology research, facilitating reproducibility and cross-laboratory validation.

Functional Organic Material Synthesis

The conjugated system formed by the electron-deficient nitrobenzodioxole and the electron-rich oxazole ring suggests potential utility in the development of organic electronic materials or fluorescent sensors. The compound's high purity is a prerequisite for such applications, as trace impurities can significantly alter optoelectronic properties and device performance. The known synthetic routes also position this compound as a versatile intermediate for creating more complex, functionalized materials with tailored electronic and photophysical characteristics.

Application
Selection Property
Validation Focus
Antimicrobial Lead Optimization
Purity specification; scaffold identity
SAR assay reproducibility; impurity interference review
Targeted Chemical Probe Development
Defined molecular weight; MDL registration
Probe solution accuracy; cross-laboratory data integrity
Functional Organic Material Synthesis
High-purity grade; conjugated scaffold
Optoelectronic property verification; impurity impact review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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